3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-pyridinol (BTZ) is an organic compound with a broad range of applications in the field of organic chemistry. It is a heterocyclic aromatic compound, with a six-membered ring containing two nitrogen atoms and one sulfur atom. It has a variety of interesting properties that make it a potential candidate for a range of scientific and industrial applications.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-(1,3-Benzothiazol-2-yl)-2-pyridinol derivatives have been synthesized through various chemical processes. For instance, functionalized 2-indolizin-3-yl-1,3-benzothiazoles were obtained from the reaction of 1-(1,3-benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters, indicating the compound's potential as a building block in organic synthesis (Yavari et al., 2017).
- Other studies have focused on synthesizing derivatives of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol for specific applications. For example, a series of novel N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives have been synthesized and evaluated for their biological activities (Acharya et al., 2020).
Complexation and Coordination Chemistry
- Research has also explored the complexation of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol derivatives with various metal ions. A study on the solution properties of related compounds and their influence on the complexation of Zn(II), Mg(II), and Ca(II) indicates potential applications in coordination chemistry (Matczak-Jon et al., 2010).
Biological and Pharmaceutical Research
- In the realm of pharmaceutical research, various derivatives of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol have been synthesized and evaluated for their biological activities. The compounds have shown moderate to good antibacterial, antituberculosis, and antifungal efficacy (Acharya et al., 2020).
Analytical Chemistry Applications
- One study found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone can be used as a neutral ionophore in the construction of an Er(III) sensor, demonstrating the compound's utility in analytical chemistry applications (Ganjali et al., 2007).
Photophysics and Materials Science
- The influence of different diimine (N∧N) ligands on the photophysics of heteroleptic cationic iridium(III) complexes containing 3-(1,3-Benzothiazol-2-yl)-2-pyridinol derivatives indicates potential applications in materials science, particularly in the development of photo-active materials (Liu et al., 2014).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with benzothiazoles depend on the specific compound . It’s always important to refer to the Safety Data Sheet (SDS) for the specific compound for information on handling, storage, and disposal2.
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry1. This involves developing synthetic processes that are environmentally friendly and sustainable.
Please note that this information is general to benzothiazoles and may not apply to “3-(1,3-Benzothiazol-2-yl)-2-pyridinol” specifically. For more accurate information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYUPKSHSZIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287611 | |
Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-2-pyridinol | |
CAS RN |
292140-76-2 | |
Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292140-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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